



Application Notes and Protocols for [11C]GSK931145 PET Image Analysis

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Compound of Interest		
Compound Name:	GSK931145	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]**GSK931145** is a selective radioligand for the glycine transporter type 1 (GlyT1), a key target in the development of novel therapeutics for schizophrenia.[1] Positron Emission Tomography (PET) imaging with [¹¹C]**GSK931145** allows for the in vivo quantification and assessment of GlyT1 availability in the brain, aiding in drug development by confirming target engagement and informing dose selection.[1][2] This document provides a detailed workflow for the acquisition, analysis, and interpretation of [¹¹C]**GSK931145** PET data.

The underlying principle of this imaging technique is based on the glutamatergic hypofunction hypothesis of schizophrenia.[2] This theory suggests that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder.[3] Glycine acts as an essential co-agonist at the NMDA receptor, and GlyT1 is responsible for clearing glycine from the synaptic cleft.[2][3][4] By inhibiting GlyT1, the synaptic concentration of glycine increases, thereby potentiating NMDA receptor function.

[11C]GSK931145 PET imaging provides a direct measure of GlyT1 availability, which is crucial for evaluating the efficacy of GlyT1 inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from [11C]**GSK931145** PET studies in various species.



Table 1: In Vitro and Preclinical Pharmacological Properties of GSK931145[4]

Parameter	Value	Species/Tissue
pIC ₅₀ for GlyT1	8.4	-
pIC ₅₀ for GlyT2	4.6	-
pKi	8.97	Rat Cortex
LogD	2.53	-
Brain-Blood AUC Ratio	1.9	-

Table 2: Kinetic Parameters of [11C]GSK931145 in Humans[2]

Parameter	Midbrain	Thalamus	Cerebellum
V T (mL/cm³) Test- Retest Variability (2- Tissue Model)	29%	38%	-
BP ND Test-Retest Variability (Pseudo- Reference Tissue Model)	16%	23%	-
K ₁ (mL/cm ³ /min)	-	-	0.025
Plasma Free Fraction (f P)	-	-	0.8%

Table 3: Comparative Kinetic Parameters of [11C]GSK931145 in Primates[2]



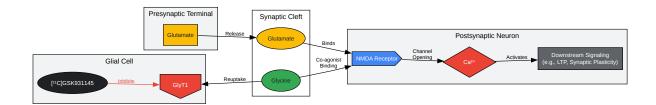
Parameter	Midbrain	Thalamus	Cerebellum
Binding Potential (BP ND)	1.5 - 3	1.5 - 3	1.5 - 3
K ₁ (mL/cm ³ /min)	-	-	0.126
Plasma Free Fraction (f P)	-	-	8%

Table 4: Biodistribution and Radiation Dosimetry in Humans[5][6]

Organ	Mean Residence Time (hr)	Absorbed Dose (mGy/MBq)
Liver	0.025	0.013
Lungs	0.003	0.003
Kidneys	0.004	0.005
Effective Dose (μSv/MBq)	Male: 4.02 / Female: 4.95	-

Signaling Pathway

The diagram below illustrates the role of GlyT1 in the modulation of the NMDA receptor signaling pathway.





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Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activation.

Experimental Protocols Radiosynthesis of [11C]GSK931145

[¹¹C]**GSK931145** is synthesized by the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC). The specific activity should be greater than 39 GBq/µmol.[4] For administration, the radioligand is formulated in sterile normal saline.[4]

Subject Preparation and PET/CT or PET/MR Imaging

- Subject Selection: Healthy volunteers or patients who meet the inclusion/exclusion criteria of the specific research protocol.
- Informed Consent: Obtain written informed consent from all participants.
- Catheterization: Place intravenous catheters for radiotracer injection and, if required for arterial input function, an arterial catheter.
- Positioning: Position the subject in the PET scanner to ensure the brain is within the field of view. A head-holder should be used to minimize motion.
- Transmission Scan: Perform a low-dose CT or an MR-based attenuation correction scan before the emission scan.

[¹¹C]GSK931145 Administration and PET Data Acquisition

- Dose: Administer an intravenous bolus injection of [¹¹C]GSK931145. The injected dose for humans is typically around 304 ± 113 MBq.[4][7]
- Dynamic Scan: Start a dynamic PET scan simultaneously with the injection. The scan duration is typically 90-120 minutes.[4]



• Framing: The dynamic scan data should be framed into a series of time intervals (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s, 4 x 600s).

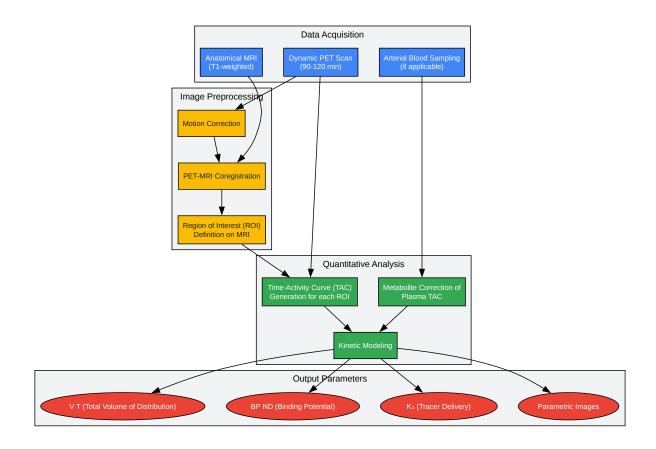
Arterial Blood Sampling and Metabolite Analysis

- Sampling: If an arterial input function is required, collect manual arterial blood samples at progressively increasing intervals throughout the scan.[8]
- Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for each sample.
- Metabolite Analysis: Determine the fraction of unmetabolized parent radiotracer in plasma at several time points using HPLC.[4] This is crucial as [11C]GSK931145 is metabolized over time, with approximately 60% remaining intact in human arterial plasma at 60 minutes postinjection.[4][7]
- Input Function Generation: Correct the plasma time-activity curve for metabolites to generate the arterial input function.

Image Analysis Workflow

The following diagram outlines the key steps in the image analysis workflow for [11C]**GSK931145** PET data.





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Caption: A step-by-step workflow for [11C] **GSK931145** PET data analysis.



Detailed Steps for Image Analysis:

- · Image Preprocessing:
 - Motion Correction: Correct for subject head motion during the dynamic scan.
 - Coregistration: Coregister the dynamic PET images to the subject's anatomical T1weighted MRI.
 - Region of Interest (ROI) Definition: Delineate ROIs on the coregistered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and potentially a reference region if a suitable one is identified.[2]
- Time-Activity Curve (TAC) Generation:
 - Extract the average radioactivity concentration for each ROI at each time frame to generate TACs.
- · Kinetic Modeling:
 - With Arterial Input Function: A two-tissue compartmental model is often employed to
 estimate kinetic parameters such as K₁, k₂, k₃, and k₄.[2] From these, the total volume of
 distribution (V T) can be calculated. The test-retest reproducibility for V T using this model
 has been reported to be between 29-38%.[2]
 - Without Arterial Input Function (Reference Tissue Models): If a suitable reference region (an area with negligible specific binding) can be identified, reference tissue models can be used. However, for [¹¹C]GSK931145, homologous competition studies in primates have indicated no viable reference region.[2] A pseudo-reference tissue model has been shown to improve test-retest reproducibility for the non-displaceable binding potential (BP ND), with variability in the range of 16-23%.[2]
- Outcome Parameters:
 - V T (Total Volume of Distribution): Represents the total distribution of the radiotracer in a region, including specific and non-specific binding.



- BP ND (Non-displaceable Binding Potential): An index of the density of available GlyT1 transporters.
- K1: The rate constant for the transfer of the radiotracer from plasma to the tissue.
- Parametric Images: Voxel-wise maps of the kinetic parameters can be generated to visualize the spatial distribution of GlyT1.

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